2-(P-Toluoyl)acetanilide
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Overview
Description
2-(P-Toluoyl)acetanilide is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.303 g/mol . It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a p-toluoyl group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(P-Toluoyl)acetanilide can be synthesized through the reaction of p-toluic acid with acetanilide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(P-Toluoyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of p-toluic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
2-(P-Toluoyl)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(P-Toluoyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A parent compound with similar structure but without the p-toluoyl group.
4-Nitroacetanilide: A derivative with a nitro group on the aromatic ring.
3-Nitroacetanilide: Another nitro derivative with the nitro group in a different position.
Uniqueness
2-(P-Toluoyl)acetanilide is unique due to the presence of the p-toluoyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
3422-75-1 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-13(10-8-12)15(18)11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
QPPRFURUNQQCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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